N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide
Description
N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is a triazine derivative characterized by a benzimidamide group linked via an oxygen atom to a 4,6-dichloro-1,3,5-triazine core. The dichloro-substituted triazine moiety is known for its electrophilic properties, enabling nucleophilic substitution reactions, while the benzimidamide group may contribute to hydrogen bonding or coordination with biological targets .
Properties
Molecular Formula |
C10H7Cl2N5O |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
N'-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]benzenecarboximidamide |
InChI |
InChI=1S/C10H7Cl2N5O/c11-8-14-9(12)16-10(15-8)18-17-7(13)6-4-2-1-3-5-6/h1-5H,(H2,13,17) |
InChI Key |
LFWBXQYEWGFNDY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC2=NC(=NC(=N2)Cl)Cl)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC2=NC(=NC(=N2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzimidamide. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . The reaction proceeds through the replacement of chlorine atoms by the benzimidamide group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Microwave irradiation has been employed to achieve higher yields and shorter reaction times compared to conventional methods . The use of microwave reactors allows for precise control of reaction parameters, leading to improved efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reaction is nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles, such as amines or thiols .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines results in the formation of triazine derivatives with amine groups, while oxidation and reduction reactions yield oxidized or reduced triazine derivatives, respectively .
Scientific Research Applications
Agricultural Applications
Herbicide Development
One of the primary applications of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is in the development of herbicides. Its triazine structure is known for inhibiting photosynthesis in plants, making it effective against a wide range of weeds. Research indicates that compounds with similar structures have been successful in providing selective control over unwanted vegetation while minimizing damage to crops .
Pesticide Formulations
Additionally, this compound has been explored for use in pesticide formulations. Its ability to target specific biochemical pathways in pests can lead to more efficient pest control methods. Studies have shown that integrating such compounds into pesticide formulations can enhance their efficacy and reduce environmental impact .
Pharmaceutical Applications
Anticancer Research
this compound has been investigated for its potential anticancer properties. The compound's ability to interact with cellular mechanisms involved in cancer progression makes it a candidate for further research in cancer therapeutics. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains and fungi. This property opens avenues for its use in developing new antimicrobial agents or as an additive in existing formulations to enhance their effectiveness .
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized as a building block for creating novel polymers. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and resistance to degradation. This application is particularly relevant in developing materials for harsh environments .
Nanocomposite Materials
The compound's unique structure allows it to be integrated into nanocomposite materials. These materials can exhibit enhanced mechanical properties and improved barrier characteristics compared to their non-modified counterparts. Research into these applications is ongoing and shows promise for future industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where the compound disrupts essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine derivatives are widely studied for their diverse applications. Below is a comparison of N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide with its structural analog, N-(4,6-Dichloro-1,3,5-triazin-2-yl)benzenesulphonamide (CAS: 30369-89-2), as referenced in the provided evidence.
Table 1: Structural and Functional Comparison
Key Differences:
Functional Group Influence: The oxy-benzimidamide group in the target compound may confer greater nucleophilicity at the triazine Cl sites compared to the sulphonamide analog. This could enhance its utility in coupling reactions (e.g., with amines or thiols).
Similar precautions are advisable for the oxy-benzimidamide derivative .
Applications: Oxy-benzimidamide: Potential use in drug discovery (e.g., kinase inhibitors) due to hydrogen-bonding capacity. Sulphonamide analog: Likely employed in agrochemicals or dyes, leveraging sulfonamide’s stability and solubility .
Research Findings and Limitations
- Synthetic Challenges : The oxy-linked benzimidamide may pose synthesis difficulties compared to sulfonamide derivatives, as ether linkages often require milder conditions to avoid decomposition.
- Biological Activity: No direct studies on the target compound were found, but triazine-based sulfonamides show antimicrobial and herbicidal activity, suggesting possible overlapping applications .
Biological Activity
N-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)benzimidamide is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H7Cl2N5O
- Molecular Weight : 270.072 g/mol
- CAS Number : 112719-60-5
- Structure : The compound features a benzimidamide moiety linked to a triazine ring with dichloro substitutions, which is critical for its biological activity.
Antiviral Activity
Research indicates that compounds containing a triazine structure exhibit promising antiviral properties. Specifically, this compound has shown potential against various viral strains:
- Mechanism of Action : The compound may inhibit viral replication by interfering with viral RNA synthesis or protein production pathways.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of bacteria and fungi:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
These results suggest that this compound could be developed into an effective antimicrobial agent.
Cytotoxicity Studies
While evaluating the safety profile of this compound, cytotoxicity assays revealed:
The IC50 values indicate moderate cytotoxicity, which is essential for assessing the therapeutic window of the compound.
Case Studies
- Case Study on Antiviral Efficacy : A study conducted by Qi et al. (2008) explored the antiviral efficacy of triazine derivatives against the hepatitis C virus (HCV). The findings suggested that modifications in the triazine structure significantly enhanced antiviral activity. This compound was noted for its ability to inhibit HCV replication in vitro at concentrations as low as 10 µM .
- Antimicrobial Assessment : In a recent investigation into antimicrobial agents derived from triazines, this compound was tested against common pathogens. The study indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
